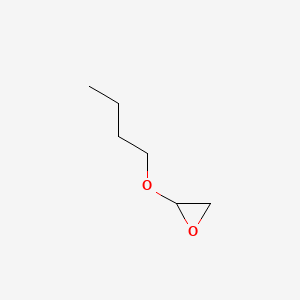

Butoxyoxirane

Description

Structure

3D Structure

Properties

CAS No. |

45631-61-6 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-butoxyoxirane |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-7-6-5-8-6/h6H,2-5H2,1H3 |

InChI Key |

OZLNNOCQVCYYJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Butoxyoxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of butoxyoxirane, also known as n-butyl glycidyl ether. It covers the fundamental principles and practical applications of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of this compound. This guide also includes a detailed experimental protocol for its synthesis, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (n-butyl glycidyl ether) is an organic compound with the chemical formula C₇H₁₄O₂. It belongs to the class of glycidyl ethers, which are characterized by an epoxide ring and an ether linkage. These functional groups make this compound a valuable bifunctional molecule in various chemical syntheses. The spectroscopic analysis of this compound is crucial for its identification, purity assessment, and structural elucidation.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of n-butanol with epichlorohydrin, followed by dehydrochlorination.[1][2]

Experimental Protocol

Materials:

-

n-Butanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Boron trifluoride etherate (BF₃·OEt₂) or a solid acid catalyst[3]

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ring-opening reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, n-butanol and a catalytic amount of boron trifluoride etherate are dissolved in an appropriate solvent like anhydrous diethyl ether. Epichlorohydrin is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for several hours to facilitate the formation of the chlorohydrin intermediate.[3]

-

Ring-closing reaction (Dehydrochlorination): A solution of sodium hydroxide is slowly added to the reaction mixture. This step induces the ring-closure to form the epoxide ring of this compound. The reaction is typically stirred for an additional period to ensure complete conversion.[3]

-

Work-up: The reaction mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine.

-

Drying and solvent removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the butoxy group and the oxirane ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 - 3.4 | m | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~3.1 | m | 1H | Oxirane CH |

| ~2.8 | dd | 1H | Oxirane CH₂ (diastereotopic proton a) |

| ~2.6 | dd | 1H | Oxirane CH₂ (diastereotopic proton b) |

| ~1.6 - 1.5 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4 - 1.3 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The protons on the oxirane ring are diastereotopic and thus exhibit distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~71.5 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~71.0 | Oxirane -O-CH₂ - |

| ~50.8 | Oxirane CH |

| ~44.2 | Oxirane CH₂ |

| ~31.7 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~19.2 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~13.8 | -O-CH₂-CH₂-CH₂-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The key vibrational frequencies are associated with the C-O-C stretching of the ether and the characteristic bands of the epoxide ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 2950 | C-H stretch | Alkane |

| ~1250 | Asymmetric C-O-C stretch | Epoxide ring |

| ~1100 | C-O-C stretch | Ether |

| ~915 | Symmetric C-O-C stretch (ring breathing) | Epoxide ring |

| ~845 | Asymmetric C-O-C stretch (ring breathing) | Epoxide ring |

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Molecular Structure of this compound.

Caption: Synthesis Workflow of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR and FTIR provides a comprehensive understanding of its molecular structure. The detailed experimental protocol for its synthesis offers a practical guide for its preparation in a laboratory setting. This information is essential for researchers and professionals involved in the fields of chemical synthesis, drug development, and materials science, where the precise characterization and synthesis of such molecules are of paramount importance.

References

An In-depth Technical Guide to Butoxyoxirane (CAS: 2426-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxyoxirane, commonly known as n-butyl glycidyl ether (BGE), is a reactive epoxy compound with the CAS number 2426-08-6. It is a colorless to pale yellow liquid with a characteristic, slightly unpleasant odor.[1] Its bifunctional nature, containing both an ether linkage and an epoxide ring, makes it a versatile chemical intermediate and a functional component in various industrial and research applications. This guide provides a comprehensive overview of the technical data of this compound, including its physicochemical properties, synthesis, analytical methods, safety information, and its role in scientific research and drug development.

Physicochemical Properties

This compound is characterized by its low viscosity and moderate volatility. A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Irritating, slightly unpleasant | [1] |

| Density | 0.91 g/mL at 25 °C | [1] |

| Boiling Point | 164-166 °C | [1] |

| Flash Point | 54 °C (closed cup) | [2][3] |

| Vapor Pressure | 3.2 mmHg at 25 °C | [1] |

| Water Solubility | 2 g/100 mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.418 | |

| LogP (Octanol/Water Partition Coefficient) | 0.63 | [3] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Database/Reference |

| ¹H NMR | ChemicalBook, PubChem[2] |

| ¹³C NMR | ChemicalBook, PubChem[2] |

| Infrared (IR) Spectroscopy | PubChem[2] |

| Mass Spectrometry (MS) | PubChem[2] |

Synthesis and Purification

The primary industrial synthesis of this compound involves a two-step process starting from n-butanol and epichlorohydrin.[1][4]

Step 1: Ring-Opening Addition

In the first step, n-butanol reacts with epichlorohydrin in the presence of a catalyst to form a chlorohydrin ether intermediate. This reaction is typically catalyzed by an acid.

Step 2: Dehydrochlorination (Ring Closure)

The intermediate chlorohydrin is then treated with a strong base, such as sodium hydroxide, to induce dehydrochlorination, resulting in the formation of the epoxide ring of this compound.[4]

Caption: General synthesis pathway of this compound.

Experimental Protocol: General Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on published literature.[5][6][7]

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with n-butanol and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a solid acid catalyst.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred solution while maintaining the reaction temperature, typically between 60-130°C.

-

Ring Closure: After the initial reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is added to effect the ring closure. This step is usually carried out at a lower temperature, around 30-60°C.

-

Work-up and Purification: The resulting mixture is then washed with water to remove salts and excess base. The organic layer is separated, dried, and purified.

Purification by Fractional Distillation

Purification of the crude this compound is typically achieved by fractional distillation under reduced pressure.[8] This method is effective in separating the desired product from unreacted starting materials and any high-boiling byproducts. The process involves carefully heating the crude product and collecting the fraction that distills at the boiling point of this compound at the given pressure.

Analytical Methods

Gas Chromatography-Flame Ionization Detection (GC-FID)

A standard method for the quantitative analysis of this compound in air samples is NIOSH Method 1616.[9]

-

Sample Collection: Air is drawn through a solid sorbent tube (e.g., charcoal) to trap the this compound vapors.

-

Sample Preparation: The analyte is desorbed from the sorbent using a suitable solvent, typically carbon disulfide.

-

GC-FID Analysis: The resulting solution is injected into a gas chromatograph equipped with a flame ionization detector.

-

Column: A packed or capillary column suitable for separating volatile organic compounds.

-

Carrier Gas: Typically nitrogen or helium.

-

Temperatures: The injector, column, and detector temperatures are optimized to achieve good separation and peak shape.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

-

Caption: Workflow for GC-FID analysis of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the butyl group protons (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the protons of the glycidyl ether moiety (multiplets for the -O-CH₂- and the oxirane ring protons).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the four unique carbon atoms of the butyl group and the three carbons of the glycidyl ether group. The carbons of the epoxide ring will appear at characteristic chemical shifts.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether linkage and the characteristic vibrations of the epoxide ring.

-

Mass Spectrometry: Electron ionization mass spectrometry will lead to fragmentation of the molecule. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[10][11][12]

Applications in Research and Drug Development

While the primary industrial use of this compound is as a reactive diluent for epoxy resins to reduce their viscosity, its chemical properties make it a useful building block in organic synthesis.[1][13]

In the context of drug development, glycidyl ethers, including this compound, can serve as valuable intermediates.[14] The epoxide ring is a versatile functional group that can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols) to introduce a butoxymethyl group into a larger molecule. This can be utilized to:

-

Introduce a flexible, hydrophilic spacer: The butoxy and hydroxyl groups (after ring-opening) can increase the solubility and modify the pharmacokinetic properties of a drug candidate.

-

Serve as a linker: The bifunctional nature of the molecule allows it to connect two different molecular fragments.

-

Modify biological activity: The introduction of the butoxymethyl group can influence the binding of a molecule to its biological target.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, its utility as a reactive intermediate for creating diverse chemical libraries for drug screening is noteworthy.

Caption: Role of this compound in drug development.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Classifications for this compound

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Skin Sensitization | 1 |

| Germ Cell Mutagenicity | 2 |

| Carcinogenicity | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 |

Source: GHS classification information.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][15]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][15]

-

Avoid inhalation of vapors and contact with skin and eyes.[15]

-

Keep away from heat, sparks, and open flames as it is a flammable liquid.[15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be classified as hazardous waste.[15]

Toxicology and Metabolism

This compound can be absorbed into the body through inhalation, ingestion, and skin contact.[3] It is metabolized in the liver and excreted primarily in the urine.[1] The major metabolites include 3-butoxy-2-hydroxypropionic acid and butoxyacetic acid.[1][16] Studies have shown that this compound can cause skin and respiratory irritation, and it is a potential skin sensitizer.[3][15] It is also suspected of causing genetic defects and cancer.[17]

Caption: Metabolic pathway of this compound.

Conclusion

This compound (CAS: 2426-08-6) is a valuable chemical with a range of applications stemming from its reactive epoxide functionality and the presence of a butyl ether group. While its primary use is in the polymer industry, its potential as a synthetic intermediate in drug discovery and development should not be overlooked. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a research and development setting. This guide provides a foundational repository of technical information to aid scientists and researchers in their work with this versatile compound.

References

- 1. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 0115 - n-BUTYL GLYCIDYL ETHER [chemicalsafety.ilo.org]

- 4. Butyl glycidyl ether synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The brief introduction of Butyl glycidyl ether_Chemicalbook [chemicalbook.com]

- 7. CN1927852A - Synthesis method of butyl glycidyl ether - Google Patents [patents.google.com]

- 8. Purification [chem.rochester.edu]

- 9. osha.gov [osha.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nj.gov [nj.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Physical properties of butyl glycidyl ether (viscosity, density)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of butyl glycidyl ether (BGE), specifically its viscosity and density. The information herein is intended to support research, development, and quality control activities where BGE is utilized as a reactive diluent, solvent, or chemical intermediate.

Quantitative Physical Properties

The viscosity and density of butyl glycidyl ether are critical parameters for handling, formulation, and reaction modeling. The following table summarizes these key physical properties at standard temperature.

| Physical Property | Value | Temperature (°C) | Units |

| Viscosity | 2.0[1] | 25 | cP (mPa·s) |

| 1.36[2] | 25 | mPa·s | |

| Density | 0.91[3][4][5][6][7][8] | 25 | g/cm³ (g/mL) |

Experimental Protocols

Accurate and reproducible measurement of physical properties is paramount. The following sections detail standardized experimental protocols for determining the viscosity and density of liquids such as butyl glycidyl ether.

Viscosity Measurement: Rotational Viscometry

Principle: Rotational viscometers measure the torque required to rotate a spindle immersed in a fluid at a constant speed. The resistance to this rotation is proportional to the viscosity of the fluid.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield or similar)

-

Appropriate spindle and guard leg

-

Temperature-controlled water bath or chamber

-

Beaker or sample container

-

Calibrated thermometer

Procedure:

-

Instrument Setup and Calibration:

-

Ensure the viscometer is level and calibrated according to the manufacturer's instructions using certified viscosity standards.

-

Select a spindle and rotational speed appropriate for the expected viscosity of butyl glycidyl ether. For a low-viscosity liquid like BGE, a small-volume spindle and a higher rotational speed may be suitable.

-

-

Sample Preparation and Temperature Control:

-

Place a sufficient volume of butyl glycidyl ether into a clean, dry beaker to immerse the spindle to the marked level.

-

Submerge the beaker in the temperature-controlled bath set to 25°C (or the desired temperature).

-

Allow the sample to equilibrate to the target temperature for at least 30 minutes. Monitor the temperature with a calibrated thermometer.

-

-

Measurement:

-

Attach the selected spindle to the viscometer.

-

Carefully lower the rotating spindle into the center of the sample until it is immersed to the proper depth as indicated by the mark on the spindle shaft. Avoid trapping air bubbles.

-

Start the viscometer motor at the pre-selected speed.

-

Allow the reading to stabilize. This may take 30-60 seconds.

-

Record the viscosity reading from the instrument display. For analog instruments, record the torque reading and apply the appropriate conversion factor for the spindle and speed used.

-

It is recommended to take multiple readings and report the average.

-

Density Measurement: Pycnometry

Principle: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by accurately measuring the mass of the liquid that fills the pycnometer.

Apparatus:

-

Pycnometer (Gay-Lussac or similar) with a ground-glass stopper containing a capillary tube

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled water bath

-

Calibrated thermometer

-

Cleaning solvents (e.g., acetone, deionized water)

Procedure:

-

Cleaning and Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent and then with deionized water. Dry it completely.

-

Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance (m_empty).

-

Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a temperature-controlled water bath at 25°C until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath and carefully dry the exterior.

-

Weigh the pycnometer filled with water (m_water).

-

The volume of the pycnometer (V) at 25°C can be calculated using the density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with butyl glycidyl ether. Insert the stopper, allowing the excess liquid to expel through the capillary.

-

Thermostatically control the filled pycnometer at 25°C in the water bath.

-

Remove the pycnometer, dry the exterior, and weigh it (m_sample).

-

-

Calculation:

-

The mass of the butyl glycidyl ether is calculated as: m_BGE = m_sample - m_empty.

-

The density (ρ) of butyl glycidyl ether is then calculated using the formula: ρ = m_BGE / V.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of butyl glycidyl ether.

Caption: Workflow for determining the viscosity and density of butyl glycidyl ether.

References

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. matestlabs.com [matestlabs.com]

- 4. What is the operation procedure of rotational viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 5. store.astm.org [store.astm.org]

- 6. che.utah.edu [che.utah.edu]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. scribd.com [scribd.com]

An In-Depth Technical Guide to the Reaction Kinetics of Butoxyoxirane Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of butoxyoxirane, also known as 1,2-butylene oxide, in polymerization processes. This compound is a key monomer in the synthesis of various polymers with applications ranging from industrial materials to advanced drug delivery systems. Understanding the kinetics of its polymerization is crucial for controlling polymer properties, optimizing reaction conditions, and developing novel materials. This document details the experimental protocols for studying these kinetics, presents quantitative data for different polymerization mechanisms, and visualizes key pathways and workflows.

Introduction to this compound Polymerization

This compound is a cyclic ether that readily undergoes ring-opening polymerization (ROP) to form poly(this compound), a polyether with an ethyl side chain. This side chain imparts unique properties to the polymer, such as increased hydrophobicity and a lower glass transition temperature compared to polymers derived from propylene oxide. The polymerization of this compound can be initiated through various mechanisms, primarily cationic, anionic, and coordination polymerization, each exhibiting distinct kinetic profiles and leading to polymers with different microstructures and properties.

The kinetics of this compound polymerization are influenced by several factors, including the type of initiator or catalyst, monomer and initiator concentrations, temperature, and the solvent used. A thorough understanding of these parameters is essential for tailoring the molecular weight, molecular weight distribution, and end-group functionality of the resulting polymers.

Experimental Protocols for Kinetic Studies

Accurate determination of the reaction kinetics of this compound polymerization requires meticulous experimental procedures. This section outlines the key methodologies for reagent purification, polymerization setup, and in-situ monitoring of the reaction progress.

Reagent Purification

To ensure reproducible kinetic data and prevent unwanted side reactions, all reagents must be rigorously purified and dried.

-

This compound (1,2-Butylene Oxide): The monomer is typically dried over calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (e.g., argon or nitrogen) and then distilled under reduced pressure immediately before use.[1]

-

Initiators and Catalysts: The purification method for initiators and catalysts depends on their specific chemical nature. For instance, in anionic polymerization using potassium-based initiators, the initiator can be synthesized in-situ from potassium metal and an alcohol, followed by removal of excess alcohol under vacuum.[1] Solid catalysts for coordination polymerization may require activation by heating under vacuum to remove adsorbed water.

-

Solvents: Solvents are typically dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl) and distilled under an inert atmosphere.

General Polymerization Procedure (Anionic ROP Example)

The following is a representative protocol for the anionic ring-opening polymerization of this compound, which can be adapted for kinetic studies.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum is assembled while hot and allowed to cool under a stream of dry argon.

-

Initiator Preparation: The initiator, for example, potassium methoxide, is prepared in the reactor by reacting a potassium mirror with anhydrous methanol in a suitable solvent like tetrahydrofuran (THF).[1] The completion of the reaction is indicated by the disappearance of the metal.

-

Monomer Addition: A known amount of purified this compound is added to the reactor via a gas-tight syringe through the septum. The initial concentration of the monomer is a key parameter in kinetic studies.

-

Reaction Monitoring: The polymerization is allowed to proceed at a constant temperature. Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe and quenched (e.g., with acidic methanol) to stop the polymerization.

-

Analysis: The conversion of the monomer is determined for each aliquot using techniques like gas chromatography (GC) or ¹H NMR spectroscopy. The molecular weight and molecular weight distribution of the polymer are analyzed by size-exclusion chromatography (SEC).

In-situ Monitoring Techniques

For continuous and more accurate kinetic data, in-situ monitoring techniques are highly recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of the monomer signals and the appearance of the polymer signals in real-time.[2] This allows for the direct determination of monomer concentration as a function of time.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ attenuated total reflectance (ATR) FT-IR spectroscopy can monitor the concentration of this compound by tracking the intensity of its characteristic vibrational bands.[3]

Quantitative Kinetic Data

This section summarizes the available quantitative data on the reaction kinetics of this compound polymerization under different mechanisms.

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of this compound is typically initiated by strong electrophiles. The propagation proceeds through an oxonium ion active center.

| Parameter | Value | Conditions | Reference |

| Polymerization Rate Constant (k_p) | (94 ± 6) × 10⁻³ L mol⁻¹ s⁻¹ | Monomer: n-ButOx (4 M in acetonitrile), Initiator: methyl tosylate, [M]:[I] = 100, T = 140 °C | [4] |

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization is initiated by nucleophiles and is often a "living" polymerization, allowing for good control over the polymer architecture. Chain transfer to the monomer can be a significant side reaction in the anionic polymerization of substituted epoxides like this compound, which can limit the achievable molecular weight.[5] The reactivity of the counter-ion plays a crucial role, with larger, less coordinating cations generally leading to faster polymerization rates and less chain transfer.[5]

Coordination Polymerization

Coordination polymerization of this compound often employs catalysts based on transition metals or Lewis acids. A notable example is the metal-free Lewis pair catalytic system comprising triethylborane (Et₃B) and tetrabutylphosphonium bromide (TBPBr), which enables the efficient polymerization of 1,2-butylene oxide under mild conditions (-20 °C) to produce high molecular weight polymers with a narrow polydispersity.[6]

Specific rate constants and activation energies for the coordination polymerization of this compound are not extensively reported in the available literature.

Influence of Reaction Parameters on Kinetics

Temperature

The rate of polymerization generally increases with temperature, following the Arrhenius equation. This allows for the determination of the activation energy of the polymerization, a key parameter for understanding the reaction mechanism and for process control.[2] However, higher temperatures can also increase the rate of side reactions, such as chain transfer, which can be detrimental to the control over the polymer's molecular weight and structure.

Initiator and Monomer Concentration

In many polymerization reactions, the rate of polymerization is directly proportional to the concentration of the monomer and, in many cases, to a certain power of the initiator concentration.[7][8][9][10][11] The monomer-to-initiator ratio is a critical parameter for controlling the degree of polymerization.[7]

Chain Transfer

Chain transfer reactions involve the termination of a growing polymer chain and the initiation of a new one by transferring the active center to another molecule, such as the monomer, solvent, or a chain transfer agent.[3][4][12] This process can significantly reduce the average molecular weight of the polymer.[3] In the anionic polymerization of substituted epoxides, chain transfer to the monomer is a common occurrence.[5]

Visualizing Polymerization Pathways and Workflows

Graphical representations are invaluable for understanding the complex processes involved in polymerization kinetics. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Experimental workflow for studying this compound polymerization kinetics.

Caption: Simplified mechanism of cationic ring-opening polymerization of this compound.

Conclusion

The reaction kinetics of this compound polymerization are fundamental to the synthesis of polyethers with tailored properties. While this guide provides a comprehensive overview of the current understanding, including experimental protocols and available quantitative data, it also highlights areas where further research is needed. Specifically, more detailed kinetic studies on the anionic and coordination polymerization of this compound, including the determination of rate constants at various temperatures and activation energies, would be highly beneficial for the scientific and industrial communities. The continued development of in-situ monitoring techniques will undoubtedly play a crucial role in advancing our understanding of these complex polymerization systems.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. Chain transfer - Wikipedia [en.wikipedia.org]

- 4. rubbernews.com [rubbernews.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Commercial organic Lewis-pair catalysts for efficient ring-opening polymerization of 1,2-butylene oxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bipublication.com [bipublication.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Butyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl glycidyl ether (BGE) is a reactive diluent widely used in epoxy resin formulations to reduce viscosity and improve handling characteristics. Its thermal stability is a critical parameter, influencing the processing temperatures, performance, and safety of the final products. This technical guide provides a comprehensive overview of the thermal stability and decomposition of butyl glycidyl ether, summarizing key quantitative data, outlining experimental protocols for thermal analysis, and visualizing the associated workflows and decomposition pathways.

Thermal Stability and Decomposition Profile

Butyl glycidyl ether is a combustible liquid that can undergo hazardous polymerization at elevated temperatures.[1] When heated to decomposition, it emits acrid smoke and irritating fumes.[2] The thermal stability of BGE is a key consideration in its application, particularly in industries where high-temperature processing or service conditions are encountered.

Decomposition Temperature

The decomposition of butyl glycidyl ether is reported to occur at temperatures above 200°C. This value serves as a general guideline for safe handling and processing. However, the presence of contaminants, such as strong acids, bases, or oxidizing agents, can significantly lower the decomposition temperature and may induce exothermic polymerization.[1]

Influence on Epoxy Resin Systems

While data on the thermal decomposition of pure BGE is limited, its effect on the thermal stability of epoxy resin systems has been studied. The incorporation of BGE as a reactive diluent can influence the thermal properties of the cured resin. Generally, the addition of monofunctional reactive diluents like BGE can lead to a decrease in the glass transition temperature (Tg) and may impact the overall thermal stability of the polymer network due to a reduction in crosslink density.

Quantitative Thermal Analysis Data

Quantitative data on the thermal decomposition of pure butyl glycidyl ether is not extensively available in the public domain. However, the following table summarizes the known thermal properties.

| Parameter | Value | Reference |

| Decomposition Temperature | > 200°C | [3] |

| Flash Point | 54°C (closed cup) | [3] |

| Autoignition Temperature | Not available | [1] |

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of butyl glycidyl ether, a combination of thermoanalytical techniques is employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the temperature at which a material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of butyl glycidyl ether (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect exothermic events, such as decomposition or polymerization, and endothermic events, such as melting or boiling.

Methodology:

-

Sample Preparation: A small sample of butyl glycidyl ether (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: The differential heat flow between the sample and the reference is measured. The resulting DSC thermogram is analyzed to identify the temperatures of exothermic or endothermic peaks, which correspond to thermal events. The enthalpy of these transitions can also be calculated from the peak area.

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

To identify the decomposition products of butyl glycidyl ether, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

Methodology:

-

TGA-FTIR/MS Setup: The outlet of the TGA furnace is connected to the inlet of an FTIR gas cell or a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.[3][4]

-

TGA Experiment: A TGA experiment is performed as described in section 4.1.

-

Spectral/Mass Data Collection: As the sample decomposes, the evolved gases are continuously transferred to the FTIR or MS for analysis. FTIR spectra or mass spectra of the off-gases are collected at regular intervals.

-

Data Analysis: The spectral data is correlated with the mass loss events observed in the TGA to identify the chemical nature of the decomposition products at different temperatures. For epoxy systems containing glycidyl ethers, common decomposition products identified by FTIR include CO2, hydrocarbons, esters, and ethers.[5]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of butyl glycidyl ether.

Caption: Workflow for Thermal Analysis of Butyl Glycidyl Ether.

Postulated Decomposition Pathway

The thermal decomposition of ethers can proceed through various radical mechanisms. While a definitive pathway for butyl glycidyl ether has not been elucidated, a plausible initial step involves homolytic cleavage of the C-O bond in the ether linkage, which is generally the weakest bond. This would be followed by a cascade of radical reactions.

Caption: Postulated Initial Step in Thermal Decomposition.

Conclusion

The thermal stability of butyl glycidyl ether is a critical factor for its safe and effective use as a reactive diluent. While its decomposition temperature is reported to be above 200°C, it is susceptible to hazardous exothermic polymerization in the presence of certain reagents or at elevated temperatures. Comprehensive thermal analysis using techniques such as TGA, DSC, and evolved gas analysis is essential for characterizing its thermal behavior in specific formulations. Further research is warranted to elucidate the detailed decomposition pathways and kinetics of pure butyl glycidyl ether to enhance predictive models for its stability and degradation.

References

An In-depth Technical Guide to the Solubility of Butoxyoxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butoxyoxirane, a common reactive diluent and chemical intermediate. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from structurally similar epoxides, namely 1,2-epoxybutane and butyl glycidyl ether, to provide a predictive understanding of its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

This compound, also known as butyl glycidyl ether, is anticipated to exhibit high miscibility with a wide range of common organic solvents. This prediction is based on its molecular structure, which features a flexible butyl group and an oxirane ring, lending it a degree of polarity while maintaining significant nonpolar character.

The following table summarizes the available solubility data for compounds structurally analogous to this compound. This information serves as a strong indicator of the expected solubility behavior of this compound.

| Solvent Classification | Solvent Example | Analogous Compound | Solubility Data | Reference |

| Alcohols | Ethanol | 1,2-Epoxybutane | Very Soluble | [1][2] |

| Ethers | Diethyl Ether | 1,2-Epoxybutane | Very Soluble | [1][2] |

| Apolar Solvents | Most organic solvents | 1,2-Epoxybutane | Miscible | [1][3] |

| Water | Water | n-Butyl glycidyl ether | 20,000 mg/L (20 g/L) | [4][5][6] |

| Epoxy Resins | Bisphenol A type | n-Butyl glycidyl ether | Used as a reactive diluent to reduce viscosity, implying high solubility. | [5][6] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in specific organic solvents, the following established experimental methodologies are recommended.

Shake-Flask Method (Isothermal Equilibrium)

This gravimetric method is a widely accepted standard for determining the saturation solubility of a substance in a solvent.

Methodology:

-

Preparation: A series of vials is prepared, each containing a known volume of the desired organic solvent.

-

Addition of Solute: An excess amount of this compound is added to each vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The system is agitated for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow for the separation of the undissolved this compound from the saturated solution. Centrifugation can be employed to expedite this process.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully extracted. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residual this compound is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.

Spectroscopic and Chromatographic Methods

For more rapid and potentially higher-throughput solubility determination, spectroscopic or chromatographic techniques can be employed. These methods require the creation of a calibration curve.

Methodology:

-

Preparation of Standards: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations.

-

Calibration Curve: The standard solutions are analyzed using a suitable analytical technique (e.g., UV-Vis spectroscopy if this compound has a chromophore, or gas chromatography). A calibration curve of signal intensity versus concentration is generated.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1-4).

-

Analysis: A sample of the saturated supernatant is appropriately diluted and analyzed using the same analytical method.

-

Determination of Solubility: The concentration of this compound in the saturated solution is determined by interpolating its signal on the calibration curve.

Core Chemical Reactivity: Epoxide Ring-Opening

A critical aspect of this compound's utility and behavior in solution is the reactivity of the epoxide ring. Epoxides are susceptible to ring-opening reactions with nucleophiles. This reaction is fundamental to its application as a reactive diluent and in chemical synthesis. The reaction typically proceeds via an SN2 mechanism, especially under basic or neutral conditions, where the nucleophile attacks the less sterically hindered carbon of the epoxide.

Below is a generalized workflow for a typical nucleophilic substitution reaction with an epoxide.

References

- 1. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-EPOXYBUTANE | 106-88-7 [chemicalbook.com]

- 4. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sfdchem.com [sfdchem.com]

- 6. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

A Comprehensive Health and Safety Guide for Butoxyoxirane in Research Laboratories

Introduction

Butoxyoxirane, also known as Oxirane, 2-butoxy-, belongs to the family of alkyl glycidyl ethers. These compounds are characterized by an epoxide ring, a reactive functional group that is responsible for both their utility in chemical synthesis and their potential health hazards. This guide provides an in-depth overview of the known and anticipated health and safety concerns associated with this compound, drawing upon data from closely related analogues to ensure a conservative and protective approach to its handling in a research and development setting.

Hazard Identification and Classification

Based on the toxicological profiles of similar glycidyl ethers, this compound should be considered a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Expected GHS Classification (based on analogues):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Respiratory or Skin Sensitization | Category 1 | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | Suspected of causing cancer |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child |

Toxicological Data (Based on n-Butyl Glycidyl Ether and Alkyl Glycidyl Ethers)

Quantitative toxicity data for this compound is not available. The following table summarizes data for n-butyl glycidyl ether (n-BGE), which is a close structural analogue. This data should be used as a conservative estimate for risk assessment.

| Metric | Value (n-BGE) | Species | Route |

| LD50 (Oral) | 1,500 - 2,500 mg/kg | Rat | Oral |

| LC50 (Inhalation) | >670 ppm (4 hours) | Rat | Inhalation |

| LD50 (Dermal) | 2,520 mg/kg | Rabbit | Dermal |

Glycidyl ethers as a class are known to be irritants and sensitizing agents.[1] They can cause skin and respiratory irritation, and there is a risk of serious eye damage.[1]

Physical and Chemical Properties

Specific data for this compound is limited. The properties of n-butyl glycidyl ether are provided as an estimate.

| Property | Value (n-Butyl Glycidyl Ether) |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 164-166 °C |

| Flash Point | 57 °C (135 °F) |

| Vapor Pressure | 3.5 hPa at 20 °C |

| Solubility | Slightly soluble in water |

Experimental Protocols

Risk Assessment and Handling Precautions

A thorough risk assessment must be conducted before any work with this compound begins.

Methodology:

-

Identify Hazards: Review this guide and any other available information on alkyl glycidyl ethers to understand the potential health and physical hazards.

-

Evaluate Risks: Consider the quantities of this compound being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

-

Implement Control Measures: Based on the risk evaluation, select and implement appropriate control measures as outlined in the sections below.

-

Review and Update: The risk assessment should be reviewed periodically and updated whenever there are changes to the experimental protocol.

Handling Workflow

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

Due to the potential for skin and respiratory sensitization, as well as irritation, appropriate PPE is mandatory.

Methodology for PPE Selection:

-

Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash hazard, a face shield should be worn in addition to goggles.

-

Hand Protection: Use chemically resistant gloves. Based on data for similar ethers, butyl rubber or nitrile gloves are recommended. Double gloving may be appropriate for some procedures.

-

Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be required, based on the risk assessment.

PPE Selection Decision Tree

Caption: Decision tree for selecting appropriate PPE.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

Store separately from strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with the hazards of the chemical.

Disposal:

-

All waste containing this compound must be disposed of as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Close doors to the affected area and prevent entry.

-

Report: Notify your supervisor and the institutional environmental health and safety (EHS) office.

-

Assess: Do not attempt to clean up the spill unless you are trained and have the appropriate PPE and spill kit materials.

-

Cleanup (for trained personnel only):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Emergency Response Flowchart

References

Environmental Fate and Degradation of Butyl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of butyl glycidyl ether (BGE). The information presented is intended to support environmental risk assessments and to provide a deeper understanding of the behavior of this compound in various environmental compartments. This document summarizes key physicochemical properties, details its degradation pathways including biodegradation and abiotic processes, and discusses its potential for bioaccumulation and mobility in soil.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of butyl glycidyl ether is crucial for predicting its environmental distribution and fate. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2426-08-6 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [3] |

| Physical State | Colorless liquid | [1][3] |

| Boiling Point | 164 °C | [1] |

| Vapor Pressure | 3.2 mmHg at 25 °C | [3] |

| Water Solubility | 20 g/L (2%) at 20 °C | [1][4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.63 | [5] |

Environmental Degradation Pathways

Butyl glycidyl ether is subject to several degradation processes in the environment, including biodegradation, hydrolysis, and atmospheric oxidation. Direct photolysis is not considered a significant degradation pathway as the molecule does not contain functional groups that absorb environmentally relevant UV radiation.[3]

Biodegradation

Biodegradation is a key process in the removal of butyl glycidyl ether from aquatic and terrestrial environments. Studies have shown that it is partially biodegradable.[6]

| Test Type | Duration | Degradation | Result | Reference |

| Ready Biodegradation (MITI) | 28 days | 40% | Partially biodegradable | [6] |

| Closed Bottle Test (OECD 301D) | 28 days | 25% of ThOD | Partially biodegradable | [6] |

| Modified Sturm Test (OECD 301B) | Not specified | 4% and 12% of ThCO₂ | No evidence of biodegradability | [6] |

Experimental Protocol: OECD 301D - Closed Bottle Test

The Closed Bottle Test (OECD 301D) is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium.[7][8]

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[7][8]

-

Inoculum: The source of microorganisms is typically the effluent from a domestic wastewater treatment plant.[9] The concentration of microorganisms in the test is low.[9]

-

Test Substance Concentration: The test substance is added at a concentration that is not inhibitory to the microorganisms, typically in the range of 2-10 mg/L.[8]

-

Procedure:

-

A mineral salt medium is prepared and saturated with air.

-

The test substance is added to the test bottles, and a control with a reference substance (e.g., sodium benzoate) and a blank without the test substance are also prepared.[8]

-

The bottles are inoculated with the microbial source.

-

The bottles are completely filled, stoppered to exclude air, and incubated in the dark at a constant temperature (typically 20°C).[8]

-

The dissolved oxygen concentration is measured in replicate bottles at regular intervals over 28 days.[7]

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[8]

Abiotic Degradation

Hydrolysis

The epoxide group in butyl glycidyl ether is susceptible to hydrolysis. The rate of this reaction is pH-dependent.

| pH | Temperature | Half-life | Reference |

| 7 | 20 °C | 20.3 days | [6] |

| 7 | Not specified | ~60 years (estimated) | [10] |

Experimental Protocol: Hydrolysis Study

Detailed experimental protocols for the specific hydrolysis study of butyl glycidyl ether were not available in the reviewed literature. However, a general approach for determining hydrolysis rates involves:

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9) and maintained at a constant temperature in the dark.

-

Procedure:

-

Sterile buffer solutions are prepared.

-

The test substance is added to the buffer solutions at a concentration that allows for accurate analytical measurement.

-

The solutions are incubated at a constant temperature.

-

Samples are withdrawn at appropriate time intervals.

-

The concentration of the test substance is determined using a suitable analytical method (e.g., chromatography).

-

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life is then calculated from the first-order rate constant.

Atmospheric Oxidation

In the atmosphere, butyl glycidyl ether is expected to exist predominantly in the vapor phase due to its vapor pressure.[3] The primary degradation pathway in the atmosphere is through reaction with photochemically produced hydroxyl radicals (•OH).

| Parameter | Value | Reference |

| Atmospheric Half-life | 19 hours (estimated) | [3] |

Experimental Protocol: Atmospheric Oxidation Rate Constant Determination

The atmospheric half-life is typically estimated based on a calculated reaction rate constant with hydroxyl radicals. Experimental determination of this rate constant often involves relative rate techniques in smog chambers.

-

Principle: The rate of disappearance of the test substance is measured in the presence of a reference compound with a known rate constant for its reaction with •OH radicals.

-

Procedure:

-

A mixture of the test substance, a reference compound, and an •OH radical precursor (e.g., methyl nitrite) in air is introduced into a reaction chamber (smog chamber).

-

The mixture is irradiated with UV light to generate •OH radicals.

-

The concentrations of the test substance and the reference compound are monitored over time using techniques such as gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

-

-

Data Analysis: The rate constant for the reaction of the test substance with •OH radicals is calculated from the relative rates of disappearance of the test and reference compounds. The atmospheric half-life is then estimated based on this rate constant and the average atmospheric concentration of •OH radicals.

Environmental Distribution

The environmental distribution of butyl glycidyl ether is governed by its physicochemical properties, particularly its water solubility, vapor pressure, and partitioning coefficients.

Bioaccumulation

The low octanol-water partition coefficient (log Kₒw) of butyl glycidyl ether suggests a low potential for bioaccumulation in aquatic organisms.[6]

| Parameter | Value | Method | Reference |

| Log Kₒw | 0.63 | Experimental | [5] |

| Bioconcentration Factor (BCF) | 3 | Estimated | [10] |

Soil Mobility

The potential for butyl glycidyl ether to move through soil is estimated by its soil organic carbon-water partitioning coefficient (Kₒc).

| Parameter | Value | Method | Reference |

| Kₒc | 52 | Estimated | [10] |

The estimated Kₒc value suggests that butyl glycidyl ether is expected to have high mobility in soil.[10]

Summary of Environmental Fate

The following diagram illustrates the key environmental fate and degradation pathways of butyl glycidyl ether.

Environmental fate pathways of Butyl Glycidyl Ether.

The following diagram illustrates the logical workflow for assessing the environmental fate of a chemical like butyl glycidyl ether.

Workflow for Environmental Fate Assessment.

References

- 1. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. canada.ca [canada.ca]

- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. chm.pops.int [chm.pops.int]

- 10. Exposure Characterization - Some Industrial Chemical Intermediates and Solvents - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Butoxyoxirane as a Reactive Diluent in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butoxyoxirane, also known as n-butyl glycidyl ether (BGE), as a reactive diluent in epoxy resin formulations. Detailed protocols for evaluating its effect on resin properties are included to assist researchers in optimizing their applications.

This compound is a monofunctional aliphatic glycidyl ether commonly employed to reduce the viscosity of epoxy resin systems.[1][2] Its primary function is to improve the handling and processing characteristics of high-viscosity resins, facilitating better impregnation of fibers in composites, higher filler loading, and easier application in coatings and adhesives.[2][3] Unlike non-reactive diluents, this compound possesses a reactive epoxide group that allows it to co-react with the curing agent, incorporating it into the final polymer network.[3] This integration minimizes the negative effects on the mechanical and thermal properties of the cured product that are often associated with non-reactive diluents.

Data Presentation: Effects of this compound (n-Butyl Glycidyl Ether)

The addition of this compound to an epoxy resin formulation has a significant impact on its uncured and cured properties. The following tables summarize the quantitative effects of varying concentrations of this compound on the viscosity, mechanical properties, and thermal characteristics of standard epoxy resin systems.

Table 1: Effect of this compound (BGE) on the Viscosity of Epoxy Resin

| BGE Concentration (wt%) | Base Epoxy Resin | Curing Agent | Temperature (°C) | Viscosity Reduction (%) | Reference |

| 5 | Diglycidyl ether of bisphenol A (DGEBA) | Methylene dianiline | 25 | Not Specified | [4] |

| 10 | Diglycidyl ether of bisphenol A (DGEBA) | Methylene dianiline | 25 | Not Specified | [4] |

| 15 | Diglycidyl ether of bisphenol A (DGEBA) | Methylene dianiline | 25 | Not Specified | [4] |

| 17.5 | Diglycidyl ether of bisphenol A (DGEBA) | Not Specified | Not Specified | Optimal | [5] |

| 20 | Diglycidyl ether of bisphenol A (DGEBA) | Methylene dianiline | 25 | ~97 | [4] |

Table 2: Effect of this compound (BGE) on Mechanical Properties of Cured Epoxy Resin

| BGE Concentration (wt%) | Base Epoxy Resin | Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |

| 0 | DGEBF | DETD | ~120 (at 77K) | ~4.5 (at 77K) | Not Specified | [6] |

| 5 | DGEBF | DETD | ~130 (at 77K) | ~5.5 (at 77K) | Not Specified | [6] |

| 10 | DGEBF | DETD | ~140 (at 77K) | ~6.0 (at 77K) | Not Specified | [6] |

| 15 | DGEBF | DETD | ~135 (at 77K) | ~5.8 (at 77K) | Not Specified | [6] |

| 20 | DGEBF | DETD | ~125 (at 77K) | ~5.2 (at 77K) | Not Specified | [6] |

Note: DGEBF is diglycidyl ether of bisphenol-F and DETD is diethyl toluene diamine. Properties were measured at cryogenic temperature (77K).

Table 3: Effect of this compound (BGE) on Thermal Properties of Cured Epoxy Resin

| BGE Concentration (wt%) | Base Epoxy Resin | Curing Agent | Glass Transition Temperature (Tg) (°C) | Reference |

| 0 | DGEBF | DETD | ~160 | [6] |

| 5 | DGEBF | DETD | ~155 | [6] |

| 10 | DGEBF | DETD | ~150 | [6] |

| 15 | DGEBF | DETD | ~145 | [6] |

| 20 | DGEBF | DETD | ~140 | [6] |

Experimental Protocols

Protocol for Viscosity Measurement

Objective: To determine the effect of this compound concentration on the viscosity of an epoxy resin system.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (n-Butyl Glycidyl Ether - BGE)

-

Rotational viscometer with appropriate spindles

-

Beakers or sample containers

-

Stirring rod or mechanical stirrer

-

Temperature control bath

Procedure:

-

Sample Preparation:

-

Prepare a series of epoxy resin formulations with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).

-

Accurately weigh the epoxy resin and this compound into a clean, dry beaker.

-

Thoroughly mix the components at a controlled temperature (e.g., 25°C) until a homogeneous mixture is obtained.

-

-

Viscometer Setup:

-

Set up the rotational viscometer according to the manufacturer's instructions.

-

Select a spindle and rotational speed appropriate for the expected viscosity range of the samples.

-

Calibrate the instrument if necessary.

-

-

Measurement:

-

Place the beaker containing the epoxy formulation in the temperature-controlled bath and allow it to equilibrate to the desired measurement temperature (e.g., 25°C).

-

Immerse the viscometer spindle into the center of the sample to the specified depth.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in Pascal-seconds (Pa·s) or milliPascal-seconds (mPa·s).

-

Repeat the measurement for each formulation.

-

Protocol for Mechanical Testing (Tensile Properties)

Objective: To evaluate the effect of this compound on the tensile strength, elongation at break, and Young's modulus of the cured epoxy resin, following ASTM D638.

Materials:

-

Epoxy resin formulations with varying this compound concentrations

-

Amine-based curing agent

-

Dog-bone shaped molds (according to ASTM D638 Type I)

-

Vacuum oven

-

Universal Testing Machine (UTM) with tensile grips

-

Extensometer

Procedure:

-

Sample Preparation and Curing:

-

Prepare the epoxy/butoxyoxirane mixtures as described in the viscosity protocol.

-

Add the stoichiometric amount of the amine curing agent to each formulation and mix thoroughly.

-

Degas the mixtures in a vacuum chamber to remove entrapped air bubbles.

-

Pour the degassed mixture into the dog-bone shaped molds.

-

Cure the samples in an oven according to the recommended curing schedule for the specific epoxy and hardener system (e.g., 24 hours at 80°C followed by a post-cure at 120°C for 2 hours).

-

Allow the cured samples to cool to room temperature before demolding.

-

-

Testing:

-

Measure the width and thickness of the gauge section of each dog-bone specimen.

-

Mount the specimen into the tensile grips of the Universal Testing Machine.

-

Attach an extensometer to the gauge section to accurately measure strain.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and displacement data throughout the test.

-

-

Data Analysis:

-

Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve generated from the load-displacement data.

-

Protocol for Thermal Analysis (DSC and TGA)

Objective: To determine the effect of this compound on the glass transition temperature (Tg) and thermal stability of the cured epoxy resin.

Materials:

-

Cured epoxy samples with varying this compound concentrations

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (aluminum for DSC, platinum or ceramic for TGA)

Procedure for DSC (Glass Transition Temperature):

-

Sample Preparation:

-

Cut a small, uniform piece (5-10 mg) from the cured epoxy sample.

-

Place the sample in an aluminum DSC pan and seal it.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The glass transition will be observed as a step-like change in the heat flow curve.

-

Determine the Tg as the midpoint of this transition.

-

Procedure for TGA (Thermal Stability):

-

Sample Preparation:

-

Place a small, accurately weighed sample (10-20 mg) of the cured epoxy in a TGA sample pan.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere up to a final temperature (e.g., 800°C).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the decomposition temperatures and the char yield of the material.

-

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the reaction between a difunctional epoxy resin (e.g., DGEBA) and a primary amine hardener, and the role of this compound as a monofunctional reactive diluent.

Caption: Epoxy-amine curing with this compound.

Experimental Workflow

The diagram below outlines the logical workflow for evaluating the effects of this compound as a reactive diluent in an epoxy resin system.

Caption: Workflow for evaluating this compound.

References

Application Notes: Butyl Glycidyl Ether (BGE) for Viscosity Reduction in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Butyl Glycidyl Ether (BGE) is a low-viscosity, aliphatic monoepoxide reactive diluent widely employed to reduce the viscosity of epoxy resin systems and other polymers.[1][2] Its primary function is to improve the handling, workability, and processing characteristics of high-viscosity formulations.[3] Unlike non-reactive diluents, BGE's epoxy group allows it to participate in the curing reaction, covalently bonding into the polymer matrix.[2] This integration ensures that viscosity reduction is achieved without significantly compromising the mechanical, thermal, and chemical properties of the final cured product.[2] These attributes make BGE a critical component in the formulation of coatings, adhesives, casting compounds, and specialized biomaterials.[3][4]

Principle of Viscosity Reduction and Reaction Mechanism

Butyl Glycidyl Ether (CAS: 2426-08-6) is a monofunctional reactive diluent.[3] Its low intrinsic viscosity and simple molecular structure allow it to effectively separate and lubricate large polymer chains, thereby lowering the overall viscosity of the uncured system.[2] During the curing process, the glycidyl ether's epoxide ring is opened by a nucleophilic curing agent (e.g., an amine) and becomes a permanent part of the cross-linked polymer network.[3] This reaction prevents the diluent from leaching out over time and minimizes the plasticizing effect often seen with non-reactive diluents.[2][3] The incorporation of the flexible butyl chain can also enhance properties such as toughness and impact resistance in the cured polymer.[2][5]

Caption: Reaction mechanism of BGE in an epoxy system.

Key Applications

-

Epoxy Resin Formulations: BGE is extensively used in epoxy embedding materials, casting compounds, and encapsulants, particularly in the electronics industry.[3] Its viscosity-lowering effect ensures complete filling of intricate molds and effective impregnation of reinforcing fibers.[3]

-

Coatings and Adhesives: In non-solvent anticorrosion coatings and adhesive formulations, BGE helps to lower VOC emissions while improving film formation, flexibility, and impact resistance.[2][3]

-

Biomaterials and Drug Delivery: BGE can be used as a comonomer in the synthesis of functional hyperbranched polymers, such as poly(glycerol–succinate-co-butyl glycidyl ether).[6] In this context, it can modify the polymer architecture, delay gelation, and alter thermal properties (e.g., glass transition temperature), which is of interest for drug delivery applications.[6]

Quantitative Data Summary

The addition of BGE significantly impacts the physical and mechanical properties of polymer systems.

Table 1: Effect of BGE Concentration on Epoxy Resin Viscosity This table summarizes the typical effect of adding BGE to a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin, E-51.

| BGE Concentration (wt%) | Viscosity of Epoxy Blend (mPa·s at 25°C) |

| 0 | ~12,500 |

| 5 | ~4,000 |

| 10 | ~1,500 |

| 15 | ~600 |

| 17.5 | ~400 |

| 20 | ~300 |

| (Data extrapolated from graphical representation in reference[7]) |

Table 2: Impact of BGE on Polymer Properties This table shows how BGE incorporation can alter the final characteristics of a cured polymer.

| Property | Polymer System | Observation | Reference |

| Glass Transition Temp. (Tg) | Poly(glycerol–succinate) | Decreased from -3.9°C to -16.1°C with BGE addition. | [6] |

| Tensile Strength | UV-Cured Epoxy Film | Reported at 37.32 MPa in a BGE-containing formulation. | [8] |

| Young's Modulus | UV-Cured Epoxy Film | Reported at 1455.90 MPa in a BGE-containing formulation. | [8] |

| Elongation at Break | Poly(vinyl alcohol) | Increased significantly with BGE grafting. | [5] |

| Impact Resistance | Epoxy Resins | BGE is known to simultaneously increase ductility and impact resistance. | [9][10] |

Table 3: Typical Properties of Butyl Glycidyl Ether

| Property | Value |

| Chemical Name | Butyl Glycidyl Ether (BGE) |

| CAS Number | 2426-08-6 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless Transparent Liquid |

| Viscosity (25°C) | ≤ 3 mPa·s |

| Epoxide Equivalent (g/eq) | ≤ 159 - 200 (depending on grade) |

| Density (25°C) | ~0.91 g/mL |

| Boiling Point | 164-166 °C |

| (Data sourced from references[10][11][12]) |

Experimental Protocols

Protocol 4.1: Viscosity Reduction in a Standard Epoxy Resin System

This protocol details the procedure for evaluating the effect of BGE on the viscosity of a commercial DGEBA epoxy resin.

Caption: Experimental workflow for viscosity measurement.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) resin (e.g., E-51)

-

Butyl Glycidyl Ether (BGE)

-

Mechanical stirrer

-

Temperature-controlled water bath

-

Rotational viscometer

-

Beakers and weighing balance

Procedure:

-

Place a 100 mL beaker on a balance and tare. Weigh 50 g of DGEBA resin into the beaker.

-

Calculate the required mass of BGE for the desired weight percentage (e.g., for 10 wt%, add 5.56 g of BGE).

-

Add the calculated amount of BGE to the resin in the beaker.

-

Place the beaker in a temperature-controlled bath set to 25°C.

-

Mechanically stir the mixture at 200 rpm for 10 minutes to ensure a homogeneous blend.

-

Turn off the stirrer and allow any air bubbles to dissipate.

-